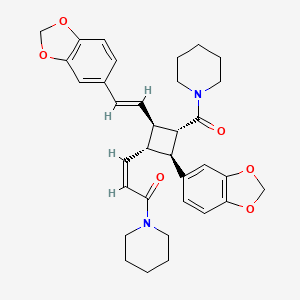

Thiazomycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: チアゾマイシンAは通常、アミコラプトプシス・ファスティディオサ菌の発酵ブロスから単離される . 最初の単離には、酢酸エチルとアセトンによる抽出、続いてシリカゲルを用いた逐次クロマトグラフィーが含まれる . チアゾマイシンAのアミノ糖部分にオキサゾリジン環が存在することで、選択的な化学修飾の機会が提供される .

工業生産方法: チアゾマイシンAの工業生産は、他のチアゾリルペプチドと比較して発酵ブロス中の力価が低いことから、課題に直面している . チアゾマイシンAのパイロットプラント規模での精製のために、革新的な優先プロトン化に基づく1段階または2段階のクロマトグラフィー法が開発された .

化学反応の分析

反応の種類: チアゾマイシンAは、酸化、還元、置換など、さまざまな化学反応を受ける . オキサゾリジン環の存在により、他のチアゾリルペプチドでは不可能な選択的な化学修飾が可能になる .

一般的な試薬と条件: チアゾマイシンAを含む反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応用のさまざまな求核剤が含まれる . 反応条件は通常、穏やかな温度と中性からわずかに酸性のpHである .

生成される主要な生成物: チアゾマイシンAの反応から生成される主要な生成物には、抗菌活性が向上し、耐性が低下した修飾チアゾリルペプチドが含まれる .

科学研究への応用

チアゾマイシンAは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用がある . 化学では、チアゾリルペプチド系抗生物質とその化学修飾を研究するためのモデル化合物として役立つ . 生物学では、チアゾマイシンAは、タンパク質合成阻害と細菌耐性のメカニズムを調べるために使用される . 医学では、メチシリン耐性黄色ブドウ球菌など、グラム陽性菌感染症に対する治療薬として可能性を秘めている . 産業では、チアゾマイシンAは、新規作用機序を持つ新しい抗生物質の開発における可能性を探求されている .

科学的研究の応用

Thiazomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying thiazolyl peptide antibiotics and their chemical modifications . In biology, this compound is used to investigate the mechanisms of protein synthesis inhibition and bacterial resistance . In medicine, it holds potential as a therapeutic agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus . In industry, this compound is explored for its potential in developing new antibiotics with novel modes of action .

作用機序

チアゾマイシンAは、細菌のタンパク質合成を選択的に阻害することで、抗菌効果を発揮する . これは、50SリボソームのL11タンパク質と23SリボソームRNAと相互作用し、機能的なリボソームの形成を阻止し、細菌の増殖を阻害する . この作用機序は、他のクラスの抗生物質とは異なっており、チアゾマイシンAは抗生物質耐性菌との闘いにおいて貴重な化合物となっている .

類似化合物の比較

チアゾマイシンAは、ノカチアシンIやノカチアシンIIIなどの他のチアゾリルペプチドと密接に関連している . これは、アミノ糖部分にオキサゾリジン環を含むユニークな構造的特徴を持っており、選択的な化学修飾が可能になる . この構造的なユニークさは、チアゾマイシンAに、他のチアゾリルペプチドと比較して、抗菌活性を高め、耐性を低くする .

類似化合物のリスト:- ノカチアシンI

- ノカチアシンIII

- チオムラシンA

- チオストレプトン

- シオマイシンA

類似化合物との比較

Thiazomycin A is closely related to other thiazolyl peptides, such as nocathiacin I and nocathiacin III . it possesses unique structural features, including an oxazolidine ring in the amino-sugar moiety, which allows for selective chemical modifications . This structural uniqueness provides this compound with enhanced antibacterial activity and reduced resistance compared to other thiazolyl peptides .

List of Similar Compounds:- Nocathiacin I

- Nocathiacin III

- Thiomuracin A

- Thiostrepton

- Siomycin A

特性

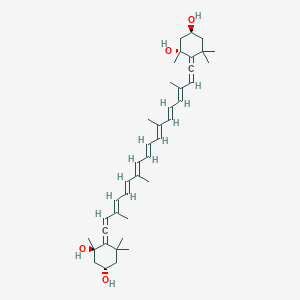

分子式 |

C62H60N14O18S5 |

|---|---|

分子量 |

1449.6 g/mol |

IUPAC名 |

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |

InChIキー |

LPGAAUZJQIRAAG-CAYKKMKNSA-N |

異性体SMILES |

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

正規SMILES |

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

同義語 |

thiazomycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)